Physicochemical properties of 1-(5-Methylpyridin-2-yl)piperidin-3-ol
Physicochemical properties of 1-(5-Methylpyridin-2-yl)piperidin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Methylpyridin-2-yl)piperidin-3-ol
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 1-(5-Methylpyridin-2-yl)piperidin-3-ol represents a compelling amalgamation of two such scaffolds: the pyridine ring, a common feature in numerous approved drugs, and the piperidine ring, a versatile saturated heterocycle renowned for its favorable pharmacokinetic properties.[1] The presence of a hydroxyl group on the piperidine ring and a methyl group on the pyridine moiety further functionalizes the molecule, opening avenues for nuanced molecular interactions and metabolic pathways.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential physicochemical properties of 1-(5-Methylpyridin-2-yl)piperidin-3-ol. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the profound implications of these properties for drug development. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior.
Molecular and Structural Characteristics
A thorough characterization begins with the fundamental molecular identity of the compound. These foundational data points are the basis for all subsequent experimental and computational analyses.
| Property | Value | Source |
| IUPAC Name | 1-(5-Methylpyridin-2-yl)piperidin-3-ol | - |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| Canonical SMILES | CC1=CN=C(C=C1)N2CCCC(C2)O | - |
| Structure | ![]() | - |
The structure reveals three key functional regions that dictate its physicochemical profile:
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The Pyridine Ring: An aromatic, weakly basic nitrogen atom.
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The Piperidine Ring: A saturated, aliphatic, and significantly more basic tertiary amine.[2][3]
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The Hydroxyl Group: A polar moiety capable of acting as both a hydrogen bond donor and acceptor.
Synthetic Strategy: A General Workflow
Understanding the synthesis of a compound is crucial for identifying potential impurities and degradation products. A common and effective route to synthesize N-aryl piperidines involves the nucleophilic aromatic substitution (SNAᵣ) of an activated pyridine ring.
Caption: General workflow for the synthesis of the title compound.
This synthetic approach is well-documented for analogous structures and leverages commercially available starting materials.[4][5] The choice of base and solvent is critical to facilitate the displacement of the chloro group by the secondary amine of piperidin-3-ol.
Core Physicochemical Properties: Experimental Determination and Significance
The viability of a compound as a drug candidate is heavily influenced by its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Predicted/Typical Value | Significance in Drug Development |
| Melting Point (°C) | Solid at room temp. | Purity assessment, solid-state stability, formulation |
| Aqueous Solubility | Moderately Soluble | Crucial for absorption and bioavailability |
| pKa₁ (Piperidine N) | ~8.5 - 9.5 | Determines ionization state, solubility, receptor binding |
| pKa₂ (Pyridine N) | ~3.0 - 4.0 | Influences ionization at low pH (e.g., stomach) |
| LogP | 1.5 - 2.5 | Measures lipophilicity; impacts permeability, metabolism |
| LogD at pH 7.4 | 1.0 - 2.0 | Effective lipophilicity at physiological pH |
Acidity and Basicity (pKa)
Expertise & Rationale: With two basic nitrogen atoms, determining the pKa values is essential. The piperidine nitrogen, being aliphatic, is expected to be significantly more basic than the aromatic pyridine nitrogen. This differential basicity dictates which site will be protonated at physiological pH (7.4), directly impacting solubility, cell membrane permeability, and interaction with biological targets. Potentiometric titration is the gold-standard method for this determination.
Protocol: pKa Determination via Potentiometric Titration
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Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.01 M HCl, recording the pH after each incremental addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The midpoints of the two distinct buffer regions (inflection points) correspond to the pKa values of the two nitrogen atoms. The first, higher pKa belongs to the piperidine nitrogen, while the second, lower pKa corresponds to the pyridine nitrogen.
Lipophilicity (LogP and LogD)
Expertise & Rationale: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, including the gut wall and the blood-brain barrier.[6] The octanol-water partition coefficient (LogP) measures the intrinsic lipophilicity of the neutral species. However, for an ionizable compound like this, the distribution coefficient (LogD) at a specific pH is more physiologically relevant. A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral absorption and CNS penetration.[6]
Protocol: LogP/LogD Determination via Shake-Flask Method
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Preparation: Prepare a stock solution of the compound in the aqueous phase (buffer, e.g., PBS for LogD) or the organic phase (n-octanol for LogP).
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Partitioning: Mix equal volumes of n-octanol and the aqueous buffer in a vial. Add a small aliquot of the stock solution.
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Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases. Centrifuge the vial to ensure complete phase separation.
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Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
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Calculation:
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LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
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LogD = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ₐₜ ₚᴴ ₓ )
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Aqueous Solubility
Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits oral bioavailability and can make intravenous formulation impossible. The shake-flask method provides the thermodynamic solubility, an equilibrium value that represents the true solubility limit of the compound.
Caption: Experimental workflow for thermodynamic solubility measurement.
Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and stability of the compound.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for purity assessment. A C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure peak sharpness by protonating the amines) would provide excellent separation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is highly effective for this molecule. The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 193.27.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons on the pyridine ring, the methyl group singlet, and a complex set of aliphatic signals for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group will appear as a characteristic multiplet.
-
¹³C NMR: Will confirm the presence of 11 unique carbon environments, with signals in both the aromatic (~110-160 ppm) and aliphatic (~20-70 ppm) regions.
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Bridging Properties to Drug Development
The ultimate goal of characterizing these properties is to predict the compound's behavior in vivo.
Caption: Relationship between core properties and ADME outcomes.
Based on the expected properties (moderate solubility, optimal lipophilicity), 1-(5-Methylpyridin-2-yl)piperidin-3-ol is likely to have a favorable profile for oral absorption. Its ability to cross the blood-brain barrier would be moderate, making it a potential candidate for CNS targets, a hypothesis that would require further in vivo validation.
Conclusion
1-(5-Methylpyridin-2-yl)piperidin-3-ol is a molecule with a promising structural framework for medicinal chemistry applications. Its physicochemical profile is dominated by the interplay between its two basic centers and the polar hydroxyl group. A thorough experimental characterization of its pKa, LogD, and aqueous solubility is not merely an academic exercise; it is a critical, mandatory step in assessing its potential as a viable drug candidate. The protocols and insights provided in this guide offer a robust framework for undertaking such a characterization, enabling researchers to make informed decisions in the complex journey of drug development.
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